molecular formula C10H11NO3 B1177476 neurexin IIIbeta CAS No. 156532-79-5

neurexin IIIbeta

Cat. No.: B1177476
CAS No.: 156532-79-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurexin IIIbeta is a single-pass transmembrane protein that functions as a major presynaptic cell adhesion molecule and organizer . It is a shorter isoform encoded by the NRXN3 gene, featuring a distinct N-terminal sequence and containing only the sixth Laminin-neurexin-sex hormone-binding globulin (LNS6) domain in its extracellular region, in contrast to the longer alpha-neurexins which contain multiple LNS domains . This protein is central to the formation, specification, and maintenance of neural synapses by acting as a trans-synaptic bridge . It binds to a diverse array of postsynaptic partners—including neuroligins, cerebellins, and LRRTMs—to orchestrate the precise alignment of pre- and postsynaptic machinery and promote presynaptic differentiation . This protein is an essential tool for investigating the molecular basis of synaptic transmission and neural circuit assembly. A significant area of research involves its high-affinity interaction with the Amyloid Precursor Protein (APP); this interaction is critical for the synaptogenic activity of APP, and disruptions in this pathway may contribute to early synaptic deficits in Alzheimer's disease . Furthermore, this compound has been implicated in neuropsychiatric and neurodevelopmental conditions. Rare mutations and copy-number variations in its coding gene, NRXN3, have been associated with autism spectrum disorders, schizophrenia, and addiction behaviors, making it a protein of high interest for studying the synaptic underpinnings of these disorders . Supplied as a recombinant protein, this product is intended for Research Use Only (RUO) and is invaluable for applications such as binding assays, synapse formation studies, and functional investigations into neurotransmission.

Properties

CAS No.

156532-79-5

Molecular Formula

C10H11NO3

Origin of Product

United States

Scientific Research Applications

Synaptic Function and Plasticity

Neurexins, including NRXN3β, are essential for the assembly and maturation of synapses. They facilitate cell adhesion and communication between neurons, influencing neurotransmitter release and synaptic strength. Studies have shown that NRXN3β interacts with other synaptic proteins, such as neuroligins, to regulate synaptic transmission.

Case Study: Role in GABAergic Transmission

A study demonstrated that conditional knockout of NRXN3β in specific neuronal populations resulted in altered GABAergic signaling. The deletion led to increased GABA release from dopamine neurons, indicating that NRXN3β is crucial for maintaining normal inhibitory neurotransmission .

Implications in Neurological Disorders

Mutations and dysregulation of neurexins have been implicated in various neurological disorders, including autism spectrum disorder (ASD), schizophrenia, and major depressive disorder.

Table 1: Neurological Disorders Associated with NRXN3β

DisorderFindings
Autism Spectrum DisorderGenetic mutations in neurexins linked to impaired synaptic function and connectivity .
SchizophreniaAltered expression of NRXN3β correlates with synaptic deficits observed in patients .
Major Depressive DisorderDecreased levels of synaptic proteins, including NRXN3β, found in cerebrospinal fluid .

Neuroprotection and Therapeutic Potential

Research indicates that neurexins may have neuroprotective properties, making them potential targets for therapeutic interventions in acute brain injuries and chronic neurodegenerative diseases.

Case Study: Neuroprotective Strategies

Neuren Pharmaceuticals has developed compounds targeting neuroprotection mechanisms related to neurexins. Their lead compound has shown promise in preclinical models for conditions such as traumatic brain injury and Alzheimer's disease by enhancing neuroprotective signaling pathways .

Mechanistic Studies Using Animal Models

Animal models have been instrumental in elucidating the role of NRXN3β in synaptic function and its involvement in neurological disorders. Conditional knockout mice have been used to study the specific contributions of neurexins to neurotransmitter release dynamics.

Table 2: Key Findings from Animal Studies

Study FocusFindings
Synaptic Vesicle ReleaseNeurexins regulate presynaptic calcium channels essential for neurotransmitter release .
Synaptic StrengthDeletion of NRXN3β led to significant changes in synaptic strength without altering synapse numbers .

Comparison with Similar Compounds

Neurexin IIIβ vs. Neurexin IIIα

Structural Differences :

  • Neurexin IIIα : Contains six LNS domains, three epidermal growth factor (EGF)-like repeats, and a transmembrane domain. The LNS domains mediate interactions with postsynaptic neuroligins and leucine-rich repeat transmembrane proteins (LRRTMs) .
  • Neurexin IIIβ: Lacks LNS domains, retaining only the transmembrane and intracellular regions.

Functional Implications :

  • Neurexin IIIα regulates synaptic specificity via neuroligin binding, while Neurexin IIIβ’s role is less defined. Evidence suggests β-neurexins modulate synaptic transmission by coupling calcium channels (e.g., Drosophila Cacophony) to presynaptic terminals, a mechanism observed in α-neurexin homologs .
  • Disorders : Both isoforms are linked to neurodevelopmental disorders (e.g., autism, schizophrenia), but Neurexin IIIα’s involvement is better characterized due to its ligand-binding capacity .

Neurexin IIIβ vs. Other β-Neurexins (Iβ, IIβ)

Gene Loci and Expression :

  • Neurexin Iβ (NRXN1 β-promoter) and Neurexin IIβ (NRXN2 β-promoter) share structural similarities with Neurexin IIIβ but differ in tissue-specific expression and splice variants. For example, NRXN3β is highly expressed in the cerebral cortex and hippocampus, whereas NRXN1β predominates in the cerebellum .

Functional Overlap and Divergence :

  • All β-neurexins lack LNS domains, suggesting shared roles in intracellular signaling rather than extracellular adhesion. However, in vitro studies indicate β-neurexins may compensate for α-isoforms in synaptic vesicle release, albeit with reduced efficiency .
  • Pathology: NRXN1β deletions are strongly associated with autism, while NRXN3β polymorphisms correlate with addiction phenotypes, highlighting isoform-specific clinical relevance .

Neurexin IIIβ vs. Non-Mammalian Neurexins

Drosophila Neurexin IV :

  • In insects, Neurexin IV (homologous to mammalian Neurexin IV/Caspr) forms septate junctions in glial cells, a role distinct from synaptic adhesion. Two isoforms (Exon3/Exon4) exist, with Exon4 expressed in neurons and Exon3 in barrier-forming glia .
  • Contrast with Neurexin IIIβ : While Neurexin IIIβ is synaptic, Neurexin IV’s primary function is structural, emphasizing the evolutionary diversification of neurexin roles .

Neurexin IIIβ vs. Neuroligins and LRRTMs

Ligand Binding :

  • α-Neurexins bind neuroligins (NLGN1-4) and LRRTMs via LNS domains, whereas β-neurexins cannot due to domain truncation. However, β-neurexins may interact with intracellular partners (e.g., CASK) to regulate presynaptic scaffolding .

Functional Synergy :

  • In Drosophila, α-neurexin loss reduces nighttime sleep by impairing synaptic output in mushroom body neurons, a phenotype rescued by restoring calcium channel coupling. This suggests β-neurexins (if present) might share similar ion channel regulatory roles .

Data Tables

Table 1: Structural and Functional Comparison of Neurexin Isoforms

Feature Neurexin IIIα Neurexin IIIβ Neurexin Iβ Drosophila Neurexin IV
Domains 6 LNS, EGF, TM TM, intracellular TM, intracellular LNS, TM, Exon3/4 splicing
Ligands Neuroligins, LRRTMs CASK (intracellular) CASK (intracellular) Septate junction proteins
Expression Cortex, hippocampus Cortex, hippocampus Cerebellum Glia, neurons
Disorders Autism, schizophrenia Addiction, autism Autism Neural organization defects

Table 2: Research Findings on Neurexin IIIβ

Study Focus Key Findings Reference
Structural Analysis Truncated N-terminal; conserved C-terminal with α-isoforms
ELISA Detection Quantifiable in serum, plasma, tissues
Synaptic Role Hypothesized calcium channel coupling

Preparation Methods

Transient Transfection in HEK293T Cells

HEK293T cells are widely used for transient expression of NRXN3β due to their high transfection efficiency and capacity for post-translational modifications. Key steps include:

  • Vector Design : Full-length NRXN3β (FL-NRXN3β) is cloned into plasmids with C-terminal FLAG or HA tags for purification.

  • Transfection : Polyethylenimine (PEI) or lipofectamine-mediated transfection is employed, followed by 48–72 hours of culture in DMEM supplemented with 10% FBS.

  • Inhibitor Treatment : γ-Secretase inhibitors (e.g., DAPT at 10 μM) are added to accumulate C-terminal fragments (CTFs) for studying proteolytic processing.

Key Findings:

  • NRXN3β-CTFs (∼12 kDa) are generated after α-secretase cleavage and purified via anti-FLAG affinity resin.

  • Yield: 0.5–1 mg/L of culture, with >80% purity by SDS-PAGE.

Stable Cell Lines in CHO Cells

Chinese Hamster Ovary (CHO) cells enable large-scale production of NRXN3β for structural studies:

  • Stable Transfection : FL-NRXN3β is integrated into CHO genomes using piggyBac or lentiviral systems.

  • Membrane Fraction Isolation : Cells are lysed in 1% CHAPSO buffer, and membranes are pelleted via ultracentrifugation (16,000 × g, 40 minutes).

  • Solubilization : Membranes are treated with 0.2% CHAPSO and 0.1% phosphatidylcholine to extract NRXN3β.

Key Findings:

  • NRXN3β-ICD (intracellular domain) is detected via Western blot using anti-NRXN3β antibodies (e.g., R&D Systems AF5269).

  • Activity: Purified NRXN3β binds neuroligin-1 with a K<sub>D</sub> of 40 nM in surface plasmon resonance assays.

In Vitro Wheat Germ Expression

Recombinant NRXN3β Production

Wheat germ systems offer tag-free, soluble NRXN3β for antibody generation:

  • Vector : pEU-E01-T7 vectors with GST tags are used for transcription/translation.

  • Purification : GST-tagged NRXN3β is affinity-purified using glutathione sepharose, followed by tag cleavage with thrombin.

Key Findings:

  • Yield: 0.2–0.5 mg/mL of lysate, with >95% purity.

  • Applications: Suitable for ELISA and immunization.

Endogenous Tagging via CRISPR/Cas9

TurboID Proximity Labeling in C. elegans

CRISPR/Cas9 is used to tag endogenous NRXN3β with TurboID for interactome studies:

  • Tag Insertion : TurboID is inserted C-terminally via homology-directed repair, preserving the PDZ-binding motif (PBM).

  • Biotinylation : Worms are treated with 1 mM biotin for 2 hours to label proximal proteins.

  • Streptavidin Purification : Biotinylated proteins are isolated using streptavidin beads and identified via LC-MS/MS.

Key Findings:

  • Identified 127 NRXN3β-interacting proteins, including LAR-1 (leukocyte common antigen-related) and SYD-2 (liprin-α).

  • ΔPBM mutants show disrupted synaptic clustering, confirming the PBM’s role in localization.

Purification and Characterization

Affinity Chromatography

  • Anti-FLAG Resin : Elution with FLAG peptide (0.2 mg/mL) in 0.2% CHAPSO buffer.

  • Fc Fusion Systems : NRXN3β-Fc chimeras (R&D Systems 5269-NX) are purified using protein A/G columns.

Size-Exclusion Chromatography (SEC)

  • Buffer : 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Triton X-100.

  • Purity : >90% by SEC-MALS, with a monomeric mass of 70 kDa.

Data Tables

Table 1: Comparison of NRXN3β Preparation Methods

MethodYieldPurityKey Applications
HEK293T Transient0.5–1 mg/L>80%Proteolytic processing
CHO Stable Lines2–5 mg/L>90%Structural studies
Wheat Germ0.2–0.5 mg/mL>95%Antibody production
CRISPR TurboIDN/AN/AInteractome mapping

Table 2: Buffers for NRXN3β Purification

StepBuffer Composition
Lysis1% CHAPSO, 50 mM HEPES, 150 mM NaCl, protease inhibitors
Affinity Elution0.2% CHAPSO, 100 mM glycine (pH 2.7)
SEC20 mM Tris-HCl (pH 8.0), 150 mM NaCl

Challenges and Optimization

  • Solubility : NRXN3β’s transmembrane domain requires mild detergents (CHAPSO, Triton X-100) for stabilization.

  • Post-Translational Modifications : N-glycosylation at Asn<sup>142</sup> and Asn<sup>325</sup> is critical for neuroligin binding.

  • Storage : Lyophilized NRXN3β retains activity at -80°C for >6 months .

Q & A

Q. How can researchers balance open science principles with intellectual property concerns in neurexin IIIβ drug discovery?

  • Methodological Answer : Deposit raw data in public repositories (e.g., Zenodo) under embargo until publication. Use material transfer agreements (MTAs) for sharing unique reagents (e.g., antibodies, transgenic lines). Collaborate with legal advisors to patent novel findings while publishing methodology for academic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.